![molecular formula C17H11FN2O2S B2588885 2-[(3-fluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1291853-35-4](/img/structure/B2588885.png)

2-[(3-fluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

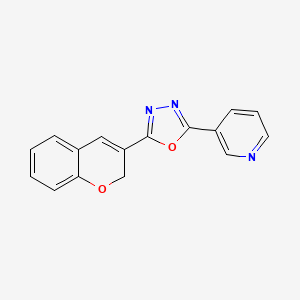

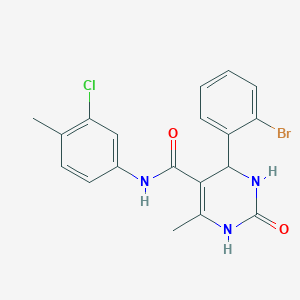

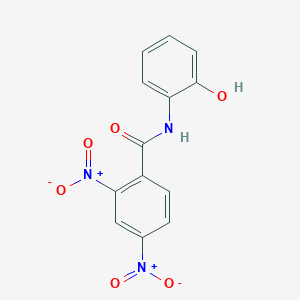

“2-(3-fluorobenzyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C17H11FN2O2S . It belongs to the class of benzofuro[3,2-d]pyrimidine derivatives .

Synthesis Analysis

Benzofuro[3,2-d]pyrimidine derivatives are prepared using aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates . These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to give 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or K2CO3 . The iminophosphorane also reacts directly with excess carbon disulfide, followed by n-propylamine . Further reaction with alkyl halides or halogenated aliphatic esters in the presence of anhydrous K2CO3 produces the corresponding 2-alkylthio-3-n-propyl-benzofuro[3,2-d]pyrimidin-4(3H)-ones in good yields .Molecular Structure Analysis

The molecular structure of “2-(3-fluorobenzyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one” is confirmed by 1H NMR, 13C NMR, mass spectrometry, infrared and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-(3-fluorobenzyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one” include aza-Wittig reactions, reactions with nitrogen-oxygen-containing nucleophiles, and reactions with alkyl halides or halogenated aliphatic esters .Applications De Recherche Scientifique

Transparent Aromatic Polyimides

- Application : This study discusses the synthesis of transparent polyimides with high refractive indices and small birefringences, as well as good thermomechanical stabilities. These properties are achieved using compounds similar to 2-[(3-fluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one, demonstrating the potential in materials science (Tapaswi et al., 2015).

Stereoselective Preparation in β-Peptides

- Application : The preparation of certain fluoro-β-amino acid residues, which are incorporated into pyrimidinones and cyclic β-peptides, utilizes a similar compound. This highlights its role in the stereoselective synthesis of complex organic molecules (Yoshinari et al., 2011).

Synthesis of Thieno[2,3-b]pyridines and Pyrimidines

- Application : The synthesis of various thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives, incorporating a 5-bromobenzofuran-2-yl moiety, is described. This research indicates the compound's relevance in the creation of heterocyclic molecules (Abdelriheem et al., 2015).

Antibacterial and Antifungal Activity

- Application : A series of new derivatives of this compound were synthesized and tested for antibacterial and antifungal activities. They showed higher antifungal activity against Candida fungus species and better antibacterial activity against various bacteria (Kahveci et al., 2020).

Sulfur Inversion in Thioethers

- Application : The study explores sulfur inversion in thioethers containing CH2R and 2-pyridyl or 2-pyrimidinyl groups. This research demonstrates the compound's significance in understanding the stereochemical behavior of sulfur-containing molecules (Tresoldi et al., 2002).

Anti-HIV-1 Activity

- Application : This compound's derivatives have been synthesized and shown to have virus-inhibiting properties with respect to type 1 human immunodeficiency virus, highlighting its potential in antiviral research (Novikov et al., 2004).

Propriétés

IUPAC Name |

2-[(3-fluorophenyl)methylsulfanyl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FN2O2S/c18-11-5-3-4-10(8-11)9-23-17-19-14-12-6-1-2-7-13(12)22-15(14)16(21)20-17/h1-8H,9H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEHCAWQUYLQPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=O)NC(=N3)SCC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-fluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,3-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2588802.png)

![[1-(4-Hydrazinylbenzoyl)pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B2588803.png)

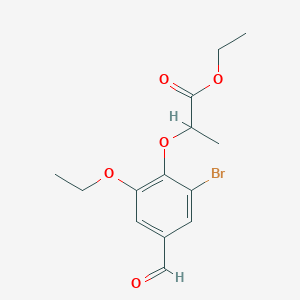

![Ethyl 2-[2,6-difluoro-4-(hydroxymethyl)phenoxy]propanoate](/img/structure/B2588807.png)

![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B2588812.png)

![1-[(2-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one](/img/structure/B2588813.png)

![4-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2588823.png)

![1-(2-(4-fluorophenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2588824.png)